Irreproducible QS studies often stem from impure or non-specific AHLs. 3-oxo-C6-HSL (CAS 76924-95-3) is a pure, highly specific LuxR agonist that eliminates this variability.
For reproducible, high-impact QS research.
3-oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide (CAS 76924-95-3), commonly known as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), is a key N-acyl homoserine lactone (AHL) that functions as a bacterial quorum sensing (QS) autoinducer.[1][2] It is the primary signaling molecule in the well-characterized LuxI/LuxR system of Aliivibrio fischeri and is also utilized by other Gram-negative bacteria like Yersinia pseudotuberculosis.[1][3][4] The molecule's structure, featuring a homoserine lactone ring and a 6-carbon acyl chain with a ketone group at the C3 position, is critical for its specific binding to LuxR-type transcriptional regulators, which subsequently control gene expression for processes like bioluminescence and virulence factor production.[2][4] For procurement, its value lies in its role as a specific, well-characterized signaling molecule essential for studying QS mechanisms, screening for QS inhibitors, and inducing specific gene expression in engineered bacterial systems.[5][6]
Substituting 3-oxo-C6-HSL with close analogs like N-hexanoyl-L-homoserine lactone (C6-HSL) or AHLs with different acyl chain lengths (e.g., 3-oxo-C8-HSL) is unreliable for targeted research due to the high specificity of LuxR-type receptors. The 3-oxo functional group is a critical determinant for receptor binding and activation. For instance, in the CarR receptor system of Erwinia carotovora, the potency of 3-oxo-substituted AHLs was 1-2 orders of magnitude greater than that of non-substituted analogs like C6-HSL.[3] Similarly, acyl chain length dictates binding affinity; CarR binds 3-oxo-C6-HSL with a dissociation constant (Kd) of 1.8 μM, while its affinity for 3-oxo-C8-HSL is even higher (Kd ~0.5 μM), and it is significantly lower for other chain lengths.[3] Using a crude bacterial extract is also unsuitable for quantitative studies, as it contains a mixture of AHLs and other metabolites that would introduce uncontrolled variables. Therefore, for reproducible and specific activation of QS pathways dependent on 3-oxo-C6-HSL, procurement of the pure, structurally exact compound is necessary.
The presence of the 3-oxo group on the acyl chain dramatically increases the biological potency compared to its non-oxo analog, C6-HSL. In an in vivo assay using E. coli expressing the CarR receptor, 3-oxo-substituted AHLs were 10 to 100 times more potent at inducing gene expression than their non-substituted counterparts.[3] While 3-oxo-C6-HSL induced a substantial response, C6-HSL only induced minimal activity, demonstrating that the 3-oxo group is a primary determinant of agonist strength for this class of receptors.[3]
| Evidence Dimension | Receptor Activation Potency (in vivo) |
| Target Compound Data | Strong induction of β-galactosidase activity |
| Comparator Or Baseline | C6-HSL (non-oxo analog): Only induced minimal significant activity. |
| Quantified Difference | 10-100x greater potency than non-substituted analogs. |
| Conditions | In vivo assay measuring β-galactosidase activity driven by the carA promoter in an E. coli reporter strain expressing the CarR receptor. |
This ensures that lower concentrations are needed for effective pathway activation, reducing off-target effects and material costs in screening and induction experiments.
3-oxo-C6-HSL exhibits a well-defined, micromolar binding affinity for its target receptors, enabling quantitative and reproducible experiments. For the CarR receptor, 3-oxo-C6-HSL binds with a dissociation constant (Kd) of 1.8 μM.[3] This is a significantly stronger interaction than with many other AHLs. For comparison, the same study showed that the longer-chain analog, 3-oxo-C8-HSL, bound even more tightly with an approximate Kd of 0.5 μM, while analogs without the 3-oxo group or with different chain lengths showed much lower affinity.[3] This specific Kd value is critical for modeling receptor occupancy and designing experiments with predictable dose-response curves.
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
| Target Compound Data | 1.8 μM |
| Comparator Or Baseline | 3-oxo-C8-HSL: ~0.5 μM; Unsubstituted AHLs: Much lower affinity. |
| Quantified Difference | 3.6-fold weaker binding than 3-oxo-C8-HSL, but significantly stronger than unsubstituted analogs. |
| Conditions | Fluorescence quenching titration of purified His6-CarR protein dimer. |
Procuring a compound with a known Kd allows for precise control over experimental conditions and ensures that observed biological effects are directly attributable to specific receptor activation.
The stability of 3-oxo-C6-HSL is highly dependent on pH and temperature, a critical factor for experimental design. The homoserine lactone ring is susceptible to pH-dependent hydrolysis (lactonolysis), which inactivates the molecule.[3] This degradation is more rapid at alkaline pH and higher temperatures. For example, studies on various AHLs show that turnover increases significantly when moving from 22°C to 37°C and as pH increases.[3] While AHLs with longer acyl chains tend to be more stable, the predictable instability of 3-oxo-C6-HSL under specific conditions is a known experimental parameter that must be controlled, unlike the undefined stability of components in a crude mixture. This degradation can be reversed by acidification to pH 2.0.[3]
| Evidence Dimension | Chemical Stability (Lactonolysis) |
| Target Compound Data | Undergoes predictable pH- and temperature-dependent hydrolysis, inactivating the signal. |
| Comparator Or Baseline | Longer-chain AHLs (e.g., 3-oxo-C12-HSL): More stable, less rapid turnover. Crude mixtures: Undefined and variable stability. |
| Quantified Difference | Short-acyl-chain compounds like C4-HSL and 3-oxo-C6-HSL are turned over more extensively than long-chain molecules. |
| Conditions | Aqueous solutions, bacterial growth media, physiological temperatures (22°C to 37°C). |
Understanding the defined stability profile is essential for designing reliable bioassays, ensuring the compound remains active for the duration of an experiment, and for developing appropriate storage and handling protocols.
This compound is the right choice for activating engineered bacterial systems that use a cognate LuxR-type receptor. Its high potency and specificity, particularly the requirement of the 3-oxo group for strong activation, ensure minimal crosstalk with other signaling pathways.[3] Using this specific molecule allows for precise, dose-dependent control over the expression of reporter genes or metabolic pathways.
As a specific and potent agonist for receptors like LuxR and CarR, 3-oxo-C6-HSL is the ideal tool for high-throughput screening of QSI libraries. Its known binding affinity (Kd = 1.8 μM for CarR) provides a quantitative baseline for measuring the competitive inhibition by antagonist compounds, enabling the determination of IC50 values for potential anti-biofilm or anti-virulence drugs.[3]
In studies investigating the role of quorum sensing in virulence, 3-oxo-C6-HSL serves as a critical positive control to induce QS-dependent phenotypes in wild-type or mutant bacterial strains. Its defined chemical stability allows researchers to control for signal degradation over the course of an experiment, ensuring that observed effects are due to biological activity rather than compound instability.[5]